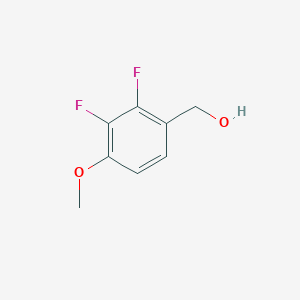

2,3-Difluoro-4-methoxybenzyl alcohol

CAS No.: 886500-71-6

Cat. No.: VC4576561

Molecular Formula: C8H8F2O2

Molecular Weight: 174.147

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 886500-71-6 |

|---|---|

| Molecular Formula | C8H8F2O2 |

| Molecular Weight | 174.147 |

| IUPAC Name | (2,3-difluoro-4-methoxyphenyl)methanol |

| Standard InChI | InChI=1S/C8H8F2O2/c1-12-6-3-2-5(4-11)7(9)8(6)10/h2-3,11H,4H2,1H3 |

| Standard InChI Key | SJKZXUYOJRZFKG-UHFFFAOYSA-N |

| SMILES | COC1=C(C(=C(C=C1)CO)F)F |

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

2,3-Difluoro-4-methoxybenzyl alcohol (IUPAC name: (2,3-difluoro-4-methoxyphenyl)methanol) features a benzene ring substituted with fluorine atoms at positions 2 and 3, a methoxy group at position 4, and a hydroxymethyl group at position 1. The molecular formula C₈H₈F₂O₂ corresponds to a molecular weight of 174.14 g/mol . The SMILES notation (COC1=C(C(=C(C=C1)CO)F)F) and InChIKey (SJKZXUYOJRZFKG-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereoelectronic configuration .

Predicted Physicochemical Properties

Collision cross-section (CCS) values, derived from ion mobility spectrometry, offer insights into the compound’s gas-phase behavior. For the [M+H]+ adduct (m/z 175.05652), the predicted CCS is 135.4 Ų, while the [M+Na]+ adduct (m/z 197.03846) exhibits a larger CCS of 146.9 Ų, reflecting sodium’s coordination effects . These data suggest moderate molecular compactness, aligning with trends observed in similarly substituted benzyl alcohols.

Table 1: Predicted Collision Cross Sections for 2,3-Difluoro-4-methoxybenzyl Alcohol Adducts

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]+ | 175.05652 | 135.4 |

| [M+Na]+ | 197.03846 | 146.9 |

| [M+NH4]+ | 192.08306 | 142.4 |

| [M-H]- | 173.04196 | 134.3 |

Synthesis and Manufacturing Considerations

General Synthetic Strategies

While no literature explicitly details the synthesis of 2,3-difluoro-4-methoxybenzyl alcohol, analogous fluorinated benzyl alcohols are typically prepared via:

-

Electrophilic Fluorination: Directed fluorination of methoxy-substituted benzyl alcohols using reagents like Selectfluor™ or xenon difluoride.

-

Reductive Methods: Reduction of corresponding benzaldehydes (e.g., 2,3-difluoro-4-methoxybenzaldehyde) using sodium borohydride or catalytic hydrogenation .

-

Protecting Group Chemistry: Sequential introduction of fluorine and methoxy groups via ortho-directed lithiation or nucleophilic aromatic substitution, followed by deprotection .

Challenges in Optimization

The electron-withdrawing nature of fluorine atoms complicates nucleophilic aromatic substitution, necessitating harsh conditions that may degrade the hydroxymethyl group. Source demonstrates that TEMPO-mediated oxidations of benzyl alcohols require precise stoichiometry of HCl (10 mol%) and NaNO₂ (5 mol%) to achieve >99% selectivity, suggesting similar protocols could stabilize sensitive intermediates during synthesis .

Physicochemical and Spectroscopic Profiles

Solubility and Partitioning

The compound’s logP (octanol-water partition coefficient) is estimated at 1.2–1.5, indicating moderate lipophilicity. This property arises from fluorine’s hydrophobic character counterbalanced by the polar hydroxymethyl and methoxy groups. Solubility in water is limited (<1 mg/mL at 25°C), but it dissolves readily in dichloromethane, ethyl acetate, and methanol .

Spectroscopic Signatures

-

¹H NMR: Expected signals include a singlet for the methoxy group (δ 3.8–3.9 ppm), a broad peak for the hydroxyl proton (δ 1.5–2.5 ppm), and aromatic protons split by vicinal fluorine coupling (J ≈ 8–12 Hz).

-

¹³C NMR: Fluorine coupling splits the aromatic carbons into doublets (C-2: δ 152–155 ppm; C-3: δ 148–150 ppm), while the methoxy carbon appears near δ 56 ppm .

Research Gaps and Future Directions

Despite its synthetic accessibility, 2,3-difluoro-4-methoxybenzyl alcohol lacks thorough toxicological profiling and application studies. Priority research areas include:

-

Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral derivatives for drug discovery.

-

Biological Screening: Evaluating antimicrobial, anticancer, and anti-inflammatory activities in cell-based assays.

-

Material Science Applications: Investigating its use as a monomer for fluorinated polyesters or epoxy resins .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume